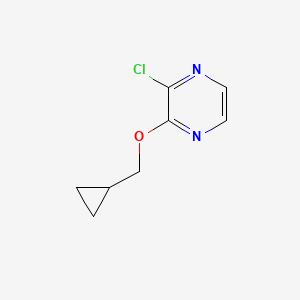

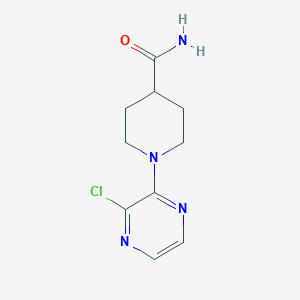

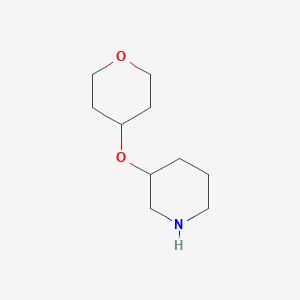

![molecular formula C11H17BrN2S B1464543 {1-[(4-Bromothiophène-2-yl)méthyl]pipéridin-3-yl}méthanamine CAS No. 1282200-36-5](/img/structure/B1464543.png)

{1-[(4-Bromothiophène-2-yl)méthyl]pipéridin-3-yl}méthanamine

Vue d'ensemble

Description

{1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine, also known as 4-BTMA, is a novel synthetic compound that has recently been gaining recognition in the scientific community. This compound has been studied for its potential applications in the fields of medicinal chemistry, synthetic organic chemistry, and drug development.

Applications De Recherche Scientifique

Synthèse de molécules bioactives

Les dérivés de pipéridine, tels que le composé en question, sont essentiels à la synthèse de molécules bioactives. Ils servent d’intermédiaires clés dans la production de divers produits pharmaceutiques. La polyvalence du cycle pipéridine permet la création de composés ayant des propriétés antibactériennes, antifongiques et antivirales potentielles .

Développement de médicaments pour le système nerveux central (SNC)

Le motif structural de la pipéridine se retrouve souvent dans les médicaments ciblant le SNC. La capacité de ce composé à franchir la barrière hémato-encéphalique le rend précieux pour le développement de traitements des troubles neurologiques tels que la maladie d’Alzheimer, la maladie de Parkinson et la schizophrénie .

Recherche sur le cancer

Les dérivés de pipéridine sont étudiés pour leurs propriétés anticancéreuses. Ils peuvent être conçus pour interférer avec la division et la prolifération cellulaire, ce qui en fait des candidats pour les médicaments de chimiothérapie. La recherche est en cours pour optimiser leur efficacité et réduire les effets secondaires .

Gestion de la douleur

Les composés contenant la structure pipéridine sont connus pour influencer les récepteurs opioïdes, ce qui peut être exploité dans la gestion de la douleur. Ils sont étudiés pour leurs propriétés analgésiques afin de créer de nouveaux analgésiques plus efficaces et ayant moins d’effets secondaires .

Produits chimiques agricoles

La flexibilité structurale des dérivés de pipéridine leur permet d’être utilisés dans la synthèse de produits agrochimiques. Ils peuvent agir comme insecticides, herbicides ou fongicides, contribuant à la protection des cultures et à l’amélioration des rendements .

Science des matériaux

En science des matériaux, les dérivés de pipéridine sont utilisés pour synthétiser de nouveaux composés organiques présentant des propriétés uniques. Ces matériaux peuvent avoir des applications dans l’électronique, les revêtements et comme catalyseurs dans diverses réactions chimiques .

Mécanisme D'action

Target of Action

The primary targets of {1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine are currently unknown. This compound is a derivative of imine , a class of organic compounds known for their broad spectrum of biological activities, including antimicrobial, analgesic, anticonvulsant, anticancer, antioxidant, and antihelmintic effects . .

Mode of Action

As an imine derivative, it may interact with its targets through the imine functional group (–C=N–), also known as azomethine . The exact nature of these interactions and the resulting changes are currently unknown.

Safety and Hazards

The safety and hazards associated with “{1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine” are not well-documented in the current literature. It’s important to handle all chemical compounds with care and appropriate safety measures, especially when their safety profiles are not well-known .

Analyse Biochimique

Biochemical Properties

{1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes that are involved in metabolic pathways . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. This compound’s interaction with proteins can lead to changes in protein conformation and function, which can have downstream effects on cellular processes.

Cellular Effects

The effects of {1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in the production of specific proteins. These changes can impact various cellular processes, including metabolism, by affecting the activity of metabolic enzymes and the availability of metabolic substrates.

Molecular Mechanism

At the molecular level, {1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . This binding can result in changes in gene expression by influencing transcription factors and other regulatory proteins. Additionally, this compound can affect enzyme activity by altering the enzyme’s conformation or by competing with natural substrates for binding sites.

Temporal Effects in Laboratory Settings

The effects of {1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its stability can be influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, degradation products may form, which can have different effects on cellular function compared to the parent compound. Long-term studies have indicated that prolonged exposure to this compound can lead to cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of {1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function . As the dosage increases, more pronounced effects can be observed, including changes in cell signaling, gene expression, and metabolism. High doses of this compound can lead to toxic or adverse effects, such as cell death or tissue damage. These threshold effects are important for determining safe and effective dosages for research purposes.

Metabolic Pathways

{1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine is involved in several metabolic pathways. It interacts with enzymes that are responsible for its metabolism and degradation . These interactions can affect the metabolic flux and the levels of various metabolites within the cell. Understanding the metabolic pathways of this compound is crucial for predicting its effects on cellular function and for designing experiments to study its biochemical properties.

Transport and Distribution

The transport and distribution of {1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cell membranes and its localization within different cellular compartments. The distribution of this compound can influence its activity and effectiveness in biochemical reactions.

Subcellular Localization

The subcellular localization of {1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine is determined by targeting signals and post-translational modifications . These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, localization to the nucleus can allow this compound to influence gene expression, while localization to the mitochondria can affect cellular metabolism.

Propriétés

IUPAC Name |

[1-[(4-bromothiophen-2-yl)methyl]piperidin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BrN2S/c12-10-4-11(15-8-10)7-14-3-1-2-9(5-13)6-14/h4,8-9H,1-3,5-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWUWORQEFEHSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC(=CS2)Br)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1464460.png)

![1-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1464461.png)

![Methyl 2-[(3-chloropyrazin-2-yl)amino]acetate](/img/structure/B1464475.png)

![3-chloro-N-[(3-methoxyphenyl)methyl]pyrazin-2-amine](/img/structure/B1464477.png)